For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Characteristics of 3-Aminocrotonic Acid
This technical guide provides a comprehensive overview of the structural characteristics of 3-aminocrotonic acid, a molecule of interest in organic synthesis and drug development. The guide details its chemical and physical properties, isomeric forms, and spectroscopic data. Furthermore, it outlines experimental protocols for its synthesis and characterization.
Core Structural and Physical Properties
3-Aminocrotonic acid, systematically named (Z)-3-aminobut-2-enoic acid, is a β-amino α,β-unsaturated carboxylic acid.[1] Its structure is characterized by a four-carbon chain with a double bond between the second and third carbons. An amino group is attached to the third carbon, and a carboxylic acid group is at the first carbon. The (Z)-isomer is the more stable and common form.[2]
The key functional groups, the amino group (-NH2) and the carboxylic acid group (-COOH), dictate the molecule's chemical reactivity and physical properties. The presence of these groups alongside a carbon-carbon double bond creates a conjugated system, influencing its electronic properties.[1]
Table 1: General and Physical Properties of 3-Aminocrotonic Acid
| Property | Value |
| Molecular Formula | C4H7NO2[2] |
| Molecular Weight | 101.10 g/mol [2] |
| IUPAC Name | (Z)-3-aminobut-2-enoic acid[2] |
| Synonyms | beta-Aminocrotonic acid, 3-Amino-2-butenoic acid[2] |
| CAS Number | 21112-45-8 |
Isomerism and Tautomerism
3-Aminocrotonic acid exhibits both geometric isomerism and tautomerism.
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Geometric Isomerism: The presence of the C=C double bond allows for the existence of (E) and (Z) isomers. The (Z)-isomer, where the amino group and the carboxylic acid group are on the same side of the double bond, is generally the more stable form.[1] The energy barrier for interconversion between the (E) and (Z) forms in related systems is significant, suggesting that the isomers are stable at room temperature.[1]
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Tautomerism: 3-Aminocrotonic acid can exist in equilibrium between two tautomeric forms: the enamine and the imine. The enamine form is generally more stable due to the conjugation of the nitrogen lone pair with the double bond and the carbonyl group.[1]
Quantitative Structural Data
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR spectra for 3-aminocrotonic acid are not widely published. However, data for its methyl and ethyl esters provide insight into the expected chemical shifts.
Table 2: 1H and 13C NMR Data for Alkyl 3-Aminocrotonates
| Compound | Proton (1H) | Chemical Shift (ppm) | Carbon (13C) | Chemical Shift (ppm) |
| Methyl 3-aminocrotonate | =CH | ~4.52 | C=O | ~170 |
| -OCH3 | ~3.64 | C-NH2 | ~160 | |
| -CH3 | ~1.90 | =CH | ~84 | |
| -NH2 | Not always observed | -OCH3 | ~50 | |
| -CH3 | ~20 | |||
| Ethyl 3-aminocrotonate | =CH | ~4.30 | C=O | ~170.5 |
| -OCH2CH3 | ~3.90 (q) | C-NH2 | ~160.6 | |
| -CH3 | ~1.71 | =CH | ~83.7 | |
| -OCH2CH3 | ~1.06 (t) | -OCH2CH3 | ~58.6 | |
| -NH2 | ~7.62 | -CH3 | ~22.2 | |
| -OCH2CH3 | ~14.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
For 3-aminocrotonic acid, the proton of the carboxylic acid would be expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The other proton and carbon chemical shifts would be similar to those of the esters.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for 3-Aminocrotonic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amine) | Stretching | 3500 - 3300 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Alkene) | Stretching | 1680 - 1620 |
| N-H (Amine) | Bending | 1650 - 1580 |
| C-N | Stretching | 1350 - 1000 |
Experimental Protocols
Synthesis of Ethyl 3-Aminocrotonate
A common precursor to 3-aminocrotonic acid is its ethyl ester, which can be synthesized from ethyl acetoacetate and an ammonia source.
Materials:
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Ethyl acetoacetate
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Ammonium acetate
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Methanol
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Dichloromethane
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (anhydrous)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Rotary evaporator
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Separatory funnel
Procedure:
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In a round-bottom flask, dissolve ammonium acetate (3.0 equivalents) in methanol.
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Add ethyl acetoacetate (1.0 equivalent) to the solution.
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Stir the reaction mixture at room temperature for approximately 20 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, remove the methanol using a rotary evaporator.
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Dissolve the residue in dichloromethane and transfer to a separatory funnel.
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Wash the organic layer three times with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield ethyl 3-aminocrotonate.
Hydrolysis of Ethyl 3-Aminocrotonate to 3-Aminocrotonic Acid
The hydrolysis of the ethyl ester to the carboxylic acid can be achieved under basic conditions.
Materials:
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Ethyl 3-aminocrotonate
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Sodium hydroxide (or other suitable base)
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Water
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Ethanol (or other suitable solvent)
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Hydrochloric acid (for neutralization)
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Round-bottom flask with reflux condenser
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Heating mantle
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pH indicator paper or pH meter
Procedure:
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Dissolve ethyl 3-aminocrotonate in a mixture of water and a co-solvent like ethanol in a round-bottom flask.
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Add a stoichiometric excess of sodium hydroxide (e.g., 1.1 to 1.5 equivalents).
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Heat the mixture to reflux and maintain for a period sufficient to complete the hydrolysis (monitoring by TLC is recommended).
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After cooling to room temperature, carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
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The product, 3-aminocrotonic acid, may precipitate upon neutralization or can be isolated by evaporation of the solvents and subsequent purification, for example, by recrystallization.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of 3-aminocrotonic acid.
This guide provides a foundational understanding of the structural characteristics of 3-aminocrotonic acid for professionals in research and drug development. Further experimental and computational studies would be beneficial to fully elucidate its properties.

Methyl 3-amino-2-(3-oxobutyl)but-2-enoateData not explicitly found for this specific reaction. Yields for Michael additions of enamines are generally moderate to high.1,5-Dicarbonyl system precursor, Versatile intermediate for further cyclizations.[
6-Methyl-3-phenyluracilYield not specified in the provided abstract.Pyrimidine core (uracil derivative), Potential biological activity.[